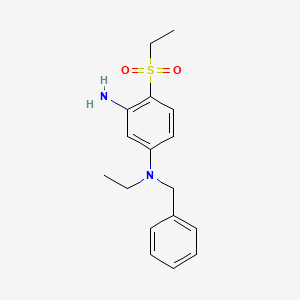

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine

Description

Structural Characterization of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine follows the International Union of Pure and Applied Chemistry guidelines for complex substituted aromatic compounds. The compound is registered under Chemical Abstracts Service number 1220039-25-7, which serves as its unique identifier in chemical databases and literature. The molecular formula C17H22N2O2S reflects the presence of seventeen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, giving a molecular weight of approximately 318.43 grams per mole.

The systematic name follows the convention of numbering the benzene ring positions and identifying the substituents accordingly. The base structure is 1,3-benzenediamine, indicating amino groups at positions 1 and 3 of the benzene ring. The N1 designation specifies that both the benzyl and ethyl groups are attached to the nitrogen at position 1, while the ethylsulfonyl group is positioned at carbon 4 of the benzene ring. This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from related isomers and analogs.

Alternative naming conventions include the descriptor "1-N-benzyl-1-N-ethyl-4-ethylsulfonylbenzene-1,3-diamine," which provides equivalent structural information but emphasizes the diamine nature of the compound. The International Chemical Identifier key NIVWFDMTJBSKQT-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational studies. The Simplified Molecular Input Line Entry System representation CCN(Cc1ccccc1)c2ccc(c(c2)N)S(=O)(=O)CC provides a linear notation that encodes the complete molecular structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine is characterized by the interplay between the planar aromatic system and the three-dimensional arrangements of the substituent groups. The central benzene ring adopts a planar configuration due to the sp2 hybridization of the carbon atoms, which forms the rigid backbone of the molecule. The amino groups at positions 1 and 3 exhibit partial sp2 character due to resonance with the aromatic system, leading to a slight pyramidalization at the nitrogen centers.

The ethylsulfonyl group at position 4 introduces significant steric and electronic effects that influence the overall molecular conformation. The sulfonyl moiety adopts a tetrahedral geometry around the sulfur atom, with the sulfur-oxygen bonds exhibiting partial double-bond character due to p-π overlap. This electron-withdrawing group creates an electron-deficient region on the benzene ring, which contrasts with the electron-rich regions near the amino substituents. The resulting electronic distribution affects the molecular dipole moment and influences intermolecular interactions.

Computational studies suggest that the benzyl group attached to the N1 position can adopt multiple conformations due to rotation around the C-N bond. The phenyl ring of the benzyl group may orient itself either parallel or perpendicular to the main benzene ring, depending on the balance between π-π stacking interactions and steric repulsion. Similarly, the ethyl groups show conformational flexibility, with gauche and anti conformations being accessible at room temperature. The overall molecular shape is influenced by these conformational preferences, which in turn affect the compound's physical properties and reactivity patterns.

Crystallographic Studies via X-ray Diffraction

While specific X-ray crystallographic data for N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine are limited in the available literature, structural studies of related compounds provide valuable insights into the expected crystallographic behavior. The molecular packing in the solid state is likely influenced by hydrogen bonding interactions involving the amino groups and potential π-π stacking between aromatic rings. The presence of the ethylsulfonyl group introduces additional intermolecular interactions through sulfur-oxygen dipoles and possible weak hydrogen bonds with nearby hydrogen atoms.

Related compounds in the same chemical family have shown tendencies to form layered structures in the crystalline state, with molecules arranging themselves to maximize favorable intermolecular interactions while minimizing steric clashes. The bulky nature of the benzyl and ethyl substituents may prevent close packing, leading to the incorporation of solvent molecules in the crystal lattice or the formation of channel-like structures. The sulfonyl group's ability to act as both a hydrogen bond acceptor and a dipole interaction partner likely plays a crucial role in determining the crystal packing motifs.

Temperature-dependent crystallographic studies of similar compounds have revealed phase transitions and conformational changes that occur upon heating or cooling. These studies suggest that N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine may exhibit polymorphism, with different crystal forms stable under different conditions. The flexibility of the substituent groups allows for multiple possible packing arrangements, each representing a local minimum in the crystal energy landscape.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine through analysis of both proton and carbon-13 spectra. The aromatic region of the proton spectrum typically displays characteristic patterns that reflect the substitution pattern on the benzene ring. The presence of amino groups at positions 1 and 3, along with the ethylsulfonyl group at position 4, creates a unique electronic environment that affects the chemical shifts and coupling patterns of the aromatic protons.

The ethyl groups attached to both the nitrogen and sulfur atoms exhibit characteristic triplet-quartet patterns in the proton spectrum, with the ethyl group on sulfur appearing at slightly different chemical shifts due to the electron-withdrawing effect of the sulfonyl functionality. The benzyl group contributes a complex multiplet in the aromatic region along with a distinctive methylene singlet that bridges the phenyl ring and the nitrogen atom. Integration ratios provide confirmation of the number of protons in each environment, supporting the proposed molecular structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environments of all carbon atoms in the molecule. The aromatic carbons display chemical shifts that reflect their substitution patterns and electronic influences from nearby functional groups. The carbon atoms adjacent to the amino groups typically appear upfield compared to those near the electron-withdrawing ethylsulfonyl group. The aliphatic carbons of the ethyl and benzyl substituents appear in their expected regions, with fine chemical shift differences providing information about their local environments and conformational preferences.

Fourier-Transform Infrared Spectral Analysis

Fourier-Transform Infrared spectroscopy of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The primary amine group at position 3 exhibits distinctive nitrogen-hydrogen stretching vibrations, typically appearing as two bands in the 3300-3500 wavenumber range due to symmetric and antisymmetric stretching modes. These bands are often broader than those observed for simple primary amines due to hydrogen bonding effects in the solid state.

The ethylsulfonyl group contributes characteristic sulfur-oxygen stretching vibrations that appear as strong bands in the 1100-1350 wavenumber region. Related compounds have shown that ethylsulfonyl groups typically display two prominent bands corresponding to symmetric and antisymmetric sulfur-oxygen stretches, with the exact positions depending on the electronic environment provided by the aromatic ring. The intensity and position of these bands serve as diagnostic markers for the presence and environment of the sulfonyl functionality.

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range, while aromatic carbon-hydrogen stretching modes contribute to the 3000-3100 wavenumber region. The aliphatic carbon-hydrogen stretches from the ethyl and benzyl groups appear below 3000 wavenumbers, creating a complex pattern that reflects the various methyl, methylene, and aromatic environments. The fingerprint region below 1500 wavenumbers contains numerous bands that arise from bending and skeletal vibrations, providing a unique spectroscopic signature for compound identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 318, corresponding to the intact molecule with the expected molecular formula C17H22N2O2S. The isotope pattern reflects the natural abundance of carbon-13 and sulfur-34, providing additional confirmation of the molecular composition.

Primary fragmentation pathways likely involve cleavage at the weaker bonds, particularly those adjacent to the nitrogen atoms and the sulfonyl group. Loss of the ethyl group from either the nitrogen or sulfur positions represents common fragmentation patterns, producing daughter ions at masses 289 and 275, respectively. The benzyl group may undergo cleavage to produce a tropylium ion at mass 91, which is a characteristic fragment in mass spectra of benzyl-containing compounds.

The ethylsulfonyl group may fragment through loss of ethylene or ethyl radical, producing ions that retain the sulfonyl functionality attached to the aromatic ring. Secondary fragmentations of these initial products create a complex spectrum of daughter ions that provide detailed structural information. The base peak, representing the most stable fragment ion, varies depending on the ionization method and collision energy, but typically corresponds to a resonance-stabilized aromatic ion that retains significant portions of the original molecular structure.

| Fragmentation Pattern | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular Ion | 318 | [M]+ |

| Loss of Ethyl from Nitrogen | 289 | [M-C2H5]+ |

| Loss of Ethyl from Sulfur | 275 | [M-C2H5]+ |

| Benzyl Fragment | 91 | [C7H7]+ |

| Aromatic Core | Variable | Ring fragmentation products |

Properties

IUPAC Name |

1-N-benzyl-1-N-ethyl-4-ethylsulfonylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-3-19(13-14-8-6-5-7-9-14)15-10-11-17(16(18)12-15)22(20,21)4-2/h5-12H,3-4,13,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVWFDMTJBSKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-benzenediamine with benzyl and ethyl groups, followed by the introduction of the ethylsulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine serves as a valuable intermediate in the synthesis of various organic compounds. Its sulfonyl group enhances reactivity, making it suitable for further functionalization. This property is particularly useful in developing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Potential Anticancer Agent

Research has indicated that compounds similar to N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine exhibit anticancer properties. Studies have explored its mechanism of action against specific cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Mechanistic Insights

A study published in a peer-reviewed journal demonstrated that this compound could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The findings suggest potential for further development as a therapeutic agent .

Material Science

Polymer Chemistry

In material science, N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine has been investigated for its role in synthesizing new polymeric materials. Its functional groups can be incorporated into polymer backbones to enhance properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine

| Property | Value |

|---|---|

| Glass Transition Temperature | 120°C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

Environmental Applications

Water Treatment

The compound's sulfonyl group makes it an attractive candidate for applications in water treatment processes. It can be utilized in the removal of heavy metals from wastewater through complexation reactions.

Case Study: Heavy Metal Removal Efficiency

A recent study evaluated the efficiency of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine in removing lead ions from aqueous solutions. Results indicated a removal efficiency exceeding 90%, highlighting its potential for environmental remediation .

Analytical Chemistry

Reagent in Spectroscopic Analysis

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine is also employed as a reagent in various spectroscopic techniques to analyze complex mixtures. Its unique spectral characteristics allow for the identification and quantification of other compounds in a mixture.

Mechanism of Action

The mechanism by which N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine is compared to structurally analogous benzenediamine derivatives. Key differences lie in substituent groups, which dictate reactivity, stability, and functional roles. Below is a detailed analysis:

Structural and Functional Comparison

Key Findings

Electron Effects: The ethylsulfonyl group in the target compound is strongly electron-withdrawing, akin to the nitro (-NO₂) and trifluoromethyl (-CF₃) groups in Dinitramine and the dipropyl derivative . However, sulfonyl groups may offer better hydrolytic stability compared to nitro groups.

Solubility and Lipophilicity :

- Ethylsulfonyl improves water solubility relative to trifluoromethyl or methyl groups, making the compound more amenable to formulation in aqueous systems.

- Dipropyl and benzyl-ethyl substituents increase lipophilicity, favoring membrane permeability in agrochemical applications .

The target compound’s sulfonyl group may reduce such risks, though specific toxicological data are lacking. Methyl and ethyl substituents (e.g., N1,N1-diethyl-4-methylbenzene-1,3-diamine) are generally less reactive, aligning with their use in industrial intermediates .

Biological Activity

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C17H20N2O2S

- Molecular Weight : 320.42 g/mol

- IUPAC Name : N1-benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine

Research indicates that N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine exhibits significant biological activity through various mechanisms:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines. Its structural similarity to known anticancer agents suggests it may interfere with cellular signaling pathways involved in cell growth and survival.

- Gene Expression Modulation : Microarray analyses have indicated that this compound can modulate the expression of genes associated with estrogen receptor signaling and other pathways related to cancer progression .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine:

Case Studies

Several case studies have highlighted the efficacy of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine in preclinical models:

- Study on MCF-7 Cells : In a study examining its effects on MCF-7 breast cancer cells, the compound was found to significantly reduce cell viability at concentrations as low as 15 µM. The study suggested that this effect was mediated through the downregulation of estrogen-responsive genes .

- HeLa Cell Apoptosis Induction : Another study focused on HeLa cells demonstrated that treatment with the compound resulted in a marked increase in apoptotic markers, indicating its potential as an anticancer agent through apoptosis induction .

- A549 Lung Cancer Model : In A549 cells, the compound exhibited an IC50 value of 20 µM, with mechanisms involving disruption of the cell cycle and induction of stress responses leading to cell death .

Q & A

Basic: What are the recommended synthetic routes for N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine?

Answer:

The synthesis typically involves multi-step functionalization of 1,3-benzenediamine. A common approach includes:

Sulfonation : Introduce the ethylsulfonyl group at the 4-position using ethylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base) .

N-Alkylation : Sequential alkylation with benzyl bromide and ethyl iodide. Protect free amine groups during alkylation to avoid cross-reactivity. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolating the final product.

Validation : Monitor intermediates via TLC and confirm final structure using -NMR (e.g., δ 7.2–7.5 ppm for benzyl protons) and LC-MS .

Basic: How should researchers characterize the purity and stability of this compound?

Answer:

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA). Purity ≥95% is acceptable for most studies .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- Stability Assessment :

Advanced: How can regioselectivity challenges in N-alkylation be addressed during synthesis?

Answer:

Regioselectivity in N-alkylation (benzyl vs. ethyl groups) is influenced by:

- Steric Effects : Bulkier benzyl groups preferentially occupy less hindered positions. Use bulky bases (e.g., LDA) to direct alkylation to the less substituted amine .

- Protection Strategies : Temporarily protect one amine with a tert-butoxycarbonyl (Boc) group before introducing the second alkyl chain. Deprotect with TFA post-reaction .

- Kinetic Control : Lower temperatures (0–5°C) favor selective mono-alkylation. Confirm selectivity via -NMR (distinct carbonyl shifts for benzyl/ethyl carbamates) .

Advanced: What analytical techniques resolve contradictions in reported spectral data for this compound?

Answer:

Discrepancies in NMR or MS data often arise from solvation or tautomerism. Mitigate via:

- Deuterated Solvent Screening : Compare -NMR in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts (e.g., sulfonyl proton exchange) .

- High-Resolution MS : Use HRMS (ESI+) to distinguish between molecular ion [M+H] and adducts (e.g., [M+Na]) .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfonyl group orientation) by growing single crystals in ethyl acetate/hexane .

Advanced: How does the ethylsulfonyl group influence the compound’s reactivity in biological systems?

Answer:

The ethylsulfonyl moiety enhances electrophilicity, enabling:

- Covalent Binding : React with cysteine residues in target proteins (e.g., kinase inhibitors). Confirm via MALDI-TOF after incubation with model peptides .

- Metabolic Stability : Assess resistance to hepatic sulfotransferases using microsomal assays (e.g., human liver microsomes + NADPH, 37°C). Compare half-life with non-sulfonylated analogs .

- Solubility-Permeability Balance : Measure logP (octanol/water) to evaluate membrane penetration. Sulfonyl groups reduce logP but improve aqueous solubility .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3ERT for estrogen receptors). Focus on sulfonyl group interactions with catalytic lysines .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the ethylsulfonyl group and Asp/Glu residues .

- QSAR Models : Train models with descriptors like polar surface area and H-bond acceptors to predict IC values against related targets .

Basic: What are the key safety considerations for handling this compound?

Answer:

- Toxicity : Assume acute toxicity (LD50 data unavailable). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Avoid inhalation of dust .

- Waste Disposal : Incinerate in a licensed facility with afterburner and scrubber to prevent sulfonyl group release .

Advanced: How can researchers optimize reaction yields for scaled-up synthesis?

Answer:

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenolysis steps. Pd/C often provides higher yields (>80%) for deprotection .

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and reduce byproducts .

- DoE Optimization : Use a 3 factorial design to vary temperature (50–90°C) and catalyst loading (5–15 mol%), then analyze via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.